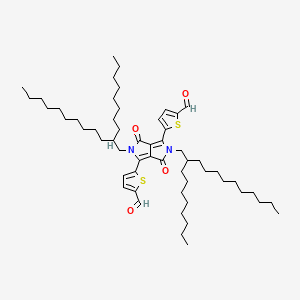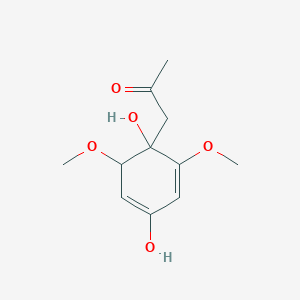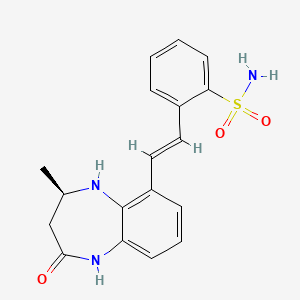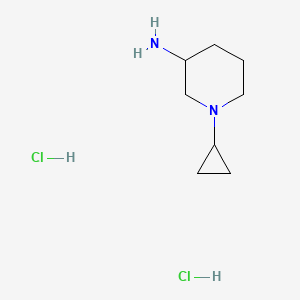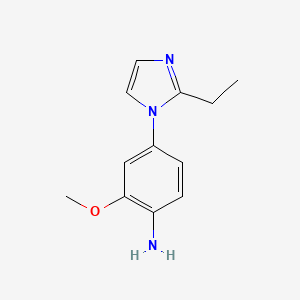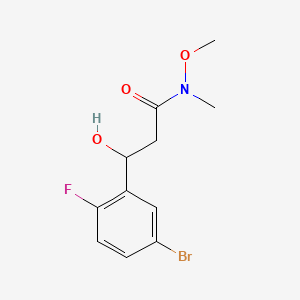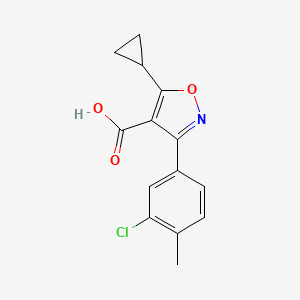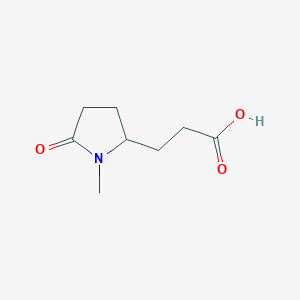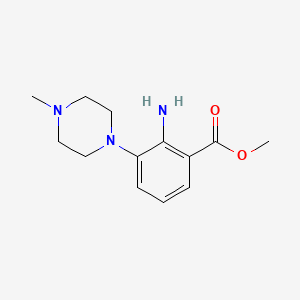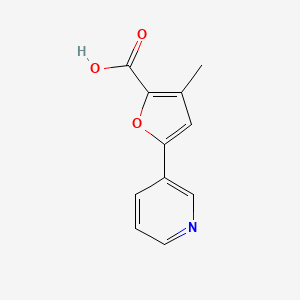
Phthalimidinoglutarimide-C3-O-PEG1-C2-Br
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalimidinoglutarimide-C3-O-PEG1-C2-Br is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a phthalimide group, a glutarimide moiety, and a polyethylene glycol (PEG) linker, which is terminated with a bromine atom. The combination of these functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-C3-O-PEG1-C2-Br typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a PEG chain, followed by the introduction of the bromine atom at the terminal position. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to handle the complex synthesis. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. Quality control measures, including spectroscopic analysis and chromatography, are employed to verify the identity and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Phthalimidinoglutarimide-C3-O-PEG1-C2-Br undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Hydrolysis: The PEG linker can be cleaved under acidic or basic conditions, resulting in the separation of the phthalimide and glutarimide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions may produce oxidized forms of the phthalimide or glutarimide groups.
Applications De Recherche Scientifique
Phthalimidinoglutarimide-C3-O-PEG1-C2-Br has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of protein-ligand interactions and as a probe for investigating biological pathways.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of Phthalimidinoglutarimide-C3-O-PEG1-C2-Br involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide and glutarimide groups can form covalent or non-covalent bonds with these targets, modulating their activity. The PEG linker provides flexibility and solubility, facilitating the compound’s access to its targets. The bromine atom can also participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Phthalimidinoglutarimide-C3-O-PEG1-C2-Br can be compared with other compounds that possess similar functional groups, such as:
Phthalimidinoglutarimide-C3-O-PEG1-C2-amine HCl: Similar structure but with an amine group instead of bromine, which may alter its reactivity and biological activity.
Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid: Contains a carboxylic acid group, which can affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Propriétés
Formule moléculaire |
C20H25BrN2O5 |
|---|---|
Poids moléculaire |
453.3 g/mol |
Nom IUPAC |
3-[7-[3-[2-(2-bromoethoxy)ethoxy]propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C20H25BrN2O5/c21-8-10-28-12-11-27-9-2-4-14-3-1-5-15-16(14)13-23(20(15)26)17-6-7-18(24)22-19(17)25/h1,3,5,17H,2,4,6-13H2,(H,22,24,25) |
Clé InChI |
FGSXAAWCVZFJQH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCOCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





